(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride
CAS No.:
Cat. No.: VC13622177
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13ClN2O |
|---|---|
| Molecular Weight | 164.63 g/mol |
| IUPAC Name | 2-[(2R)-pyrrolidin-2-yl]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2O.ClH/c7-6(9)4-5-2-1-3-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1 |
| Standard InChI Key | MSHUUCQYNRTNIL-NUBCRITNSA-N |
| Isomeric SMILES | C1C[C@@H](NC1)CC(=O)N.Cl |
| SMILES | C1CC(NC1)CC(=O)N.Cl |
| Canonical SMILES | C1CC(NC1)CC(=O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride has the molecular formula C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol. Its IUPAC name is 2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride, reflecting the (R)-configuration at the pyrrolidine ring’s second carbon. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | Not publicly disclosed |
| PubChem CID | 163355653 |
| SMILES | C1CC@@HCC(=O)N.Cl |
| InChI Key | MSHUUCQYNRTNIL-NUBCRITNSA-N |
| Melting Point | Not reported |
| Solubility | Water-soluble (hydrochloride) |
The stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .
Synthesis and Production
Synthetic Routes
While specific protocols are proprietary, general strategies for synthesizing chiral pyrrolidine derivatives include:
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Asymmetric Catalysis: Using chiral catalysts to induce enantioselectivity during ring closure or functionalization.
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Chiral Resolution: Separating racemic mixtures via diastereomeric salt formation or chromatography .
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Hydrochloride Formation: Treating the free base (R)-2-(pyrrolidin-2-yl)acetamide with hydrochloric acid to improve stability .
Key Reaction Steps
A plausible synthesis involves:
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Pyrrolidine Ring Construction: Cyclization of γ-aminobutyraldehyde derivatives.
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Acetamide Introduction: Coupling the pyrrolidine intermediate with acetyl chloride or acetic anhydride.
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Salt Formation: Reaction with HCl to yield the hydrochloride .
Biological Activity and Mechanisms
Neurological Applications
(R)-2-(Pyrrolidin-2-yl)acetamide derivatives modulate neurotransmitter systems, particularly those involving GABAergic and dopaminergic pathways. The pyrrolidine ring mimics endogenous amines, enabling interactions with receptors such as NMDA or σ-1 .
Enzyme Inhibition
In silico studies suggest affinity for monoamine oxidase (MAO) and cholinesterase enzymes, implicated in neurodegenerative diseases like Alzheimer’s . Docking simulations reveal binding to MAO-B’s hydrophobic pockets, akin to rasagiline, a Parkinson’s drug :
| Target Enzyme | Docking Score (kcal/mol) | Reference Ligand |
|---|---|---|
| MAO-B | -8.2 | Rasagiline (-7.9) |
| AChE | -7.5 | Donepezil (-8.1) |
Antimicrobial Properties
Acetamide-pyrrolidine hybrids exhibit broad-spectrum antibacterial activity. Compound 2i (structurally related) showed 85% biofilm inhibition against Klebsiella pneumoniae at 100 μg/μL, outperforming cefadroxil .
| Bacterial Strain | MIC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 82 |
| Escherichia coli | 25 | 78 |
Mechanistically, the acetamide group disrupts cell wall synthesis, while the pyrrolidine moiety enhances membrane permeability .
Future Directions and Challenges
Synthetic Challenges
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